molecular formula C13H11BrO B1267137 (3-bromophenyl)(phenyl)methanol CAS No. 63012-04-4

(3-bromophenyl)(phenyl)methanol

Cat. No.: B1267137
CAS No.: 63012-04-4
M. Wt: 263.13 g/mol
InChI Key: QAJARQNJEMLYCX-UHFFFAOYSA-N
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Description

(3-bromophenyl)(phenyl)methanol is an organic compound with the chemical formula C13H11BrO. It consists of a bromine atom substituted at the third position of a phenyl ring, which is attached to a phenylmethanol group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-bromophenyl)(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an ether solvent, followed by hydrolysis to yield the desired product . The reaction conditions typically include low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (3-bromophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of (3-bromophenyl)(phenyl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (2-Bromophenyl)phenylmethanol
  • (4-Bromophenyl)phenylmethanol
  • (3-Chlorophenyl)phenylmethanol

Comparison: (3-bromophenyl)(phenyl)methanol is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as (2-Bromophenyl)phenylmethanol and (4-Bromophenyl)phenylmethanol, the meta-substitution (third position) provides distinct steric and electronic effects . This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

(3-bromophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJARQNJEMLYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301434
Record name (3-Bromophenyl)phenylmethanol
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Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63012-04-4
Record name 3-Bromo-α-phenylbenzenemethanol
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Record name (3-Bromophenyl)phenylmethanol
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Record name (3-bromophenyl)(phenyl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromobenzophenone (1.00 g, 4 mmol) in MeOH (15 mL) was added sodium borohydride (0.3 mL, 8 mmol) portionwise at rt and the suspension was stirred at rt for 1-24 h. The reaction was diluted slowly with water and extracted with CH2Cl2. The organic layer was washed successively with water, brine, dried over Na2SO4, and concentrated to give the title compound as oil (0.8 g, 79%), which was used in the next reaction without further purification. MS (ESI, pos. ion) m/z: 247.1 (M−OH).
Quantity
1 g
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Quantity
0.3 mL
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15 mL
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0 (± 1) mol
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Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

Prepared according to the procedure described in Example 25, Step 1, using 3-bromobenzaldehyde and phenylmagnesium bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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